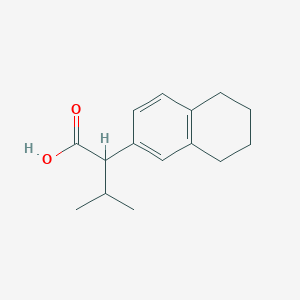
3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, also known as Hesperetin, is a flavanone found in citrus fruits and has been identified as a potential therapeutic agent due to its various biological activities.
Aplicaciones Científicas De Investigación
3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, antitumor, and neuroprotective effects. It has been shown to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. Additionally, it has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Mecanismo De Acción
The mechanism of action of 3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis in cancer cells. Additionally, it has been demonstrated to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. It has been demonstrated to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one has several advantages for lab experiments, including its low toxicity, high solubility in water, and availability. However, its low bioavailability and poor stability in the gastrointestinal tract limit its therapeutic potential.
Direcciones Futuras
Future research directions for 3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one include improving its bioavailability and stability, identifying its molecular targets, and investigating its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of 3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one and its potential interactions with other drugs.
Métodos De Síntesis
3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The most common method of synthesis involves the condensation of 4-methylumbelliferone with benzaldehyde and isopropyl alcohol in the presence of a base. The resulting product is then demethylated using hydrochloric acid to obtain 3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one.
Propiedades
Nombre del producto |
3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one |
|---|---|
Fórmula molecular |
C20H20O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
7-methyl-2-(4-methylphenyl)-3-propan-2-yloxychromen-4-one |
InChI |
InChI=1S/C20H20O3/c1-12(2)22-20-18(21)16-10-7-14(4)11-17(16)23-19(20)15-8-5-13(3)6-9-15/h5-12H,1-4H3 |
Clave InChI |
GDINYKUCYKCHCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)C)OC(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)

![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)



![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)


